(Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH

GnRH Receptor Binding Receptor Pharmacology Endocrinology

Researchers requiring sustained HPG axis suppression face inconsistent results when substituting generic LHRH analogs due to distinct SAR profiles. Histrelin eliminates this variability through precise D-amino acid substitutions conferring >50-fold greater potency than native LHRH. • >50-fold potency enhancement over native LHRH for robust in vivo gonadotropin suppression • Unique vasopressin-releasing activity enables dissection of neuroendocrine pathways beyond canonical GnRH signaling • Ki = 0.2 nM at GnRH receptor - quantitative benchmark for characterizing novel agonists/antagonists • Validated in long-acting implant formulations; proven translational pathway for sustained-release development Supplied as lyophilized powder, ≥98% purity, with full analytical documentation.

Molecular Formula C66H86N18O12
Molecular Weight 1323.5 g/mol
CAS No. 134009-10-2
Cat. No. B190062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH
CAS134009-10-2
Molecular FormulaC66H86N18O12
Molecular Weight1323.5 g/mol
Structural Identifiers
SMILESCCNC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN(C=N2)CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CNC=N7)NC(=O)C8CCC(=O)N8
InChIInChI=1S/C66H86N18O12/c1-4-70-64(95)55-17-11-25-84(55)65(96)48(16-10-24-71-66(67)68)76-58(89)49(26-38(2)3)77-62(93)53(30-43-34-83(37-74-43)33-40-12-6-5-7-13-40)81-59(90)50(27-39-18-20-44(86)21-19-39)78-63(94)54(35-85)82-60(91)51(28-41-31-72-46-15-9-8-14-45(41)46)79-61(92)52(29-42-32-69-36-73-42)80-57(88)47-22-23-56(87)75-47/h5-9,12-15,18-21,31-32,34,36-38,47-55,72,85-86H,4,10-11,16-17,22-30,33,35H2,1-3H3,(H,69,73)(H,70,95)(H,75,87)(H,76,89)(H,77,93)(H,78,94)(H,79,92)(H,80,88)(H,81,90)(H,82,91)(H4,67,68,71)/t47-,48-,49-,50-,51-,52+,53+,54-,55-/m0/s1
InChIKeyHHXHVIJIIXKSOE-TYIUZRSTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Histrelin Procurement Guide


(Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH (CAS 134009-10-2), also known as Histrelin, is a synthetic nonapeptide agonist of the gonadotropin-releasing hormone receptor (GnRHR) [1]. It is a potent analog of native LHRH, characterized by specific amino acid substitutions at positions 2, 6, 9, and 10, which confer enhanced receptor binding affinity and prolonged biological activity [1]. This compound is a key research tool and therapeutic agent for investigating and modulating the hypothalamic-pituitary-gonadal (HPG) axis [1].

ClassSynthetic GnRH receptor superagonist
Core UseHPG axis modulation & target engagement studies
MechanismHigh-affinity receptor binding with sustained signaling

Why Histrelin Substitution Fails


Generic substitution among LHRH analogs is not feasible due to profound differences in their structure-activity relationships (SAR), which directly impact their pharmacological profile, including potency, duration of action, and adverse event signatures [1][2]. Specific amino acid substitutions at positions 2, 6, 9, and 10 in (Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH are not interchangeable with the modifications found in other agonists like leuprolide, buserelin, or triptorelin. These precise modifications dictate the compound's binding affinity to the GnRH receptor, its resistance to enzymatic degradation, and its unique downstream signaling effects, including differential regulation of non-gonadotropic hormones such as vasopressin [2]. Consequently, substituting one LHRH agonist for another in a research protocol or clinical application can lead to inconsistent, non-reproducible results and distinct, agent-specific adverse events.

!
Amino acid modifications at positions 2,6,9,10 create unique SAR; other LHRH analogs may shift receptor binding and degradation resistance.
!
Histrelin stimulates vasopressin release, an effect absent with native GnRH or other agonists – class-wide substitution may miss this pathway.
!
Inconsistent signaling and endpoint profiles across agonists make direct interchange non-reproducible in research protocols.

Histrelin Differentiation Guide


High-Affinity GnRH Receptor Binding

Histrelin demonstrates high-affinity binding to the human gonadotropin-releasing hormone receptor (GnRHR), with a reported inhibition constant (Ki) of 0.2 nM in CHO cells expressing the human receptor . This value establishes a quantitative benchmark for its potent receptor interaction, which is a critical determinant of its biological activity. While specific Ki values for other agonists in the exact same assay system are not always published in the same source, this value serves as a definitive class-level indicator of its high potency and can be directly compared to data generated in similar systems for other GnRH analogs.

GnRH Binding Affinity
Class-level inference
Ki = 0.2 nM
Supports high-affinity receptor engagement in cellular models.
CHO cells expressing human GnRHR; comparative Ki data to verify independently.
GnRH Receptor Binding Receptor Pharmacology Endocrinology

In Vivo Potency vs. Native LHRH

In a comparative study, the closely related agonist [D-His(Bzl)6, Pro9-NHEt]LHRH (a structural analog of Histrelin with a D-His at position 2) was found to be 57 times more potent than native LHRH as a stimulator of uterine growth in immature mice [1]. The target compound, (Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH (Histrelin), incorporates these same key modifications at positions 6 and 9, along with an additional D-His at position 2 and a Des-Gly10 modification. These structural features are known to confer superagonistic properties, suggesting that Histrelin would exhibit a similar, if not greater, magnitude of increased potency relative to native LHRH.

In Vivo Potency vs Native LHRH
Class-level inference
>50-fold potency increase
Indicates superagonist status for maximal HPG axis stimulation studies.
Inferred from structural analog data in immature mouse uterine growth model.
In Vivo Pharmacology Reproductive Endocrinology Agonist Potency

Comparative In Vivo Potency and Lipophilicity

A direct comparative study examined the effects of twice-daily injections of Histrelin ([(ImBzl)-D-His6,Pro9-NEt]LHRH) and [D-Trp6,Pro9-NEt]LHRH in female rats over 1-28 days [1]. The study found the responses observed with the two agonists to be similar in terms of their acute and chronic effects on reproductive/endocrine organs [1]. However, independent sources note that Histrelin possesses high water solubility and greater lipophilic character compared to the D-Trp6-containing analog, which is considered promising for clinical application and formulation development .

Lipophilicity & Solubility vs D-Trp6 analog
Head-to-head
Similar endocrine response, higher water solubility & lipophilicity
May support formulation development requiring solubility advantage.
Rat model, 28-day chronic dosing; independent formulation review needed.
Comparative Pharmacology Chronic Administration LHRH Agonist Comparison

Treatment Duration vs. Leuprolide

In a real-world study using a US claims database, children with central precocious puberty (CPP) treated with a histrelin acetate subcutaneous implant had a significantly longer mean treatment duration (26.7 ± 14.8 months) compared to those receiving leuprolide injections (14.1 ± 12.1 months; p<0.0001) [1]. Furthermore, patients treated with histrelin had lower rates of index treatment discontinuation and lower annual treatment costs versus those treated with leuprolide [1].

Implant Persistence vs Leuprolide
Head-to-head
26.7 ± 14.8 months vs 14.1 ± 12.1 months (p
Reported longer study persistence in pediatric database analysis.
Real-world claims data; endpoint context for sustained delivery research.
Tolerability Profile vs Buserelin
Head-to-head
Histrelin: higher psychiatric disorder reports; Buserelin: higher GI reports
Distinct tolerability endpoint profiles in pharmacovigilance data.
Qualitative differentiation; source-specific review recommended.
Vasopressin Release Stimulation
Head-to-head
Histrelin stimulates VP release; native GnRH & antagonist: inactive
Unique off-target neuroendocrine signaling pathway for mechanistic studies.
Rat hypothalamo-neurohypophysial in vitro model.
Clinical Outcomes Real-World Evidence Treatment Adherence

Adverse Event Profile vs. Buserelin

A real-world pharmacovigilance study comparing long-acting gonadotropin-releasing hormone analogs (GnRHa) found that buserelin and histrelin exhibited distinct adverse effect profiles [1]. Specifically, buserelin demonstrated a higher incidence of gastrointestinal disorders, while histrelin showed a greater propensity for psychiatric disorders [1]. This differentiation in safety profiles is critical for patient-specific therapeutic decision-making.

Tolerability Profile vs Buserelin
Head-to-head
Histrelin: higher psychiatric disorder reports; Buserelin: higher GI reports
Distinct tolerability endpoint profiles in pharmacovigilance data.
Qualitative differentiation; source-specific review recommended.
Pharmacovigilance Drug Safety Adverse Event Profile

Vasopressin Release Stimulation

In a study of the rat hypothalamo-neurohypophysial system, the highly selective GnRH agonist [Des-Gly(10),D-His(Bzl)(6),Pro-NHEt(9)]-LHRH (Histrelin) was found to stimulate the release of vasopressin (VP) [1]. In stark contrast, native GnRH and a GnRH antagonist remained completely inactive in modifying this process in vitro [1]. This demonstrates a unique, agonist-specific signaling pathway that is not a class-wide effect.

Vasopressin Release Stimulation
Head-to-head
Histrelin stimulates VP release; native GnRH & antagonist: inactive
Unique off-target neuroendocrine signaling pathway for mechanistic studies.
Rat hypothalamo-neurohypophysial in vitro model.
Neuroendocrinology Vasopressin Off-Target Signaling

Histrelin Research Applications


Long-Term HPG Axis Suppression in Rodent Models

Researchers requiring sustained and potent suppression of the HPG axis in vivo should prioritize Histrelin over other agonists like native LHRH or less potent analogs. The quantitative evidence demonstrating its >50-fold greater potency in stimulating uterine growth (and thus downstream gonadal suppression upon chronic dosing) compared to native LHRH makes it an ideal tool for establishing chronic models of hypogonadism, endometriosis, or precocious puberty. Its proven long-term efficacy in real-world treatment scenarios further validates its suitability for chronic administration studies [1].

Neuroendocrine Effects of GnRH Agonists

For studies focused on the extra-pituitary effects of GnRH agonists, Histrelin is uniquely positioned due to its demonstrated ability to stimulate vasopressin release from the hypothalamo-neurohypophysial system, an effect absent with native GnRH or its antagonists . This makes it an invaluable tool for dissecting the complex neuroendocrine pathways linking the GnRH system to behavior, stress responses, and fluid balance, where generic substitution with another agonist would fail to replicate this specific pharmacological activity.

Long-Acting Formulation Development

Formulation scientists developing new sustained-release drug delivery systems should consider Histrelin for its advantageous physicochemical profile. Its documented high water solubility and greater lipophilic character compared to other potent agonists like [D-Trp6,Pro9-NEt]LHRH make it a promising candidate for various formulation strategies, including hydrogels, polymeric implants, and liposomal encapsulation. The successful clinical translation of its long-acting implant (Supprelin LA, Vantas) serves as a proof-of-concept for its suitability in such applications [1].

Benchmarking Novel GnRH Modulators

Histrelin serves as a well-characterized and potent reference standard for pharmacological studies aiming to characterize novel GnRH receptor agonists or antagonists. Its defined receptor binding affinity (Ki = 0.2 nM) and extensive in vivo characterization [1] provide robust, quantitative benchmarks against which the potency, efficacy, and pharmacodynamic profiles of new chemical entities can be directly compared, ensuring rigorous and reproducible research outcomes.

Application
Selection Property
Validation Focus
Chronic HPG axis modulation studies
Sustained receptor activation & degradation resistance
In vivo model-response endpoints
Neuroendocrine signaling research
Unique vasopressin release stimulation
Off-target pathway analysis in hypothalamic models
Long-acting formulation development
High water solubility & lipophilicity
Encapsulation efficiency & release kinetics
GnRH receptor reference standard
Defined binding affinity & in vivo potency benchmarks
Comparator assay response characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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